Tucatinib - 937263-43-9

Tucatinib

Catalog Number: EVT-287490
CAS Number: 937263-43-9
Molecular Formula: C26H24N8O2
Molecular Weight: 480.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tucatinib, also known as Irbinitinib, is a small molecule tyrosine kinase inhibitor (TKI) that demonstrates high selectivity for the human epidermal growth factor receptor 2 (HER2) kinase domain. [, , ] It is primarily investigated for its activity against HER2-positive cancers, including breast cancer, colorectal cancer, gastric cancer, and other solid tumors. [, , , , , , , , , , , , , , , , , , , , , , , , , , ] In preclinical studies, Tucatinib has shown promising results, particularly in its ability to penetrate the blood-brain barrier, making it a valuable candidate for treating brain metastases. [, , , , ]

Mechanism of Action

Tucatinib acts as a highly selective inhibitor of the HER2 kinase domain, blocking the phosphorylation and activation of HER2. [, , , ] This disruption of HER2 signaling leads to downstream effects on various pathways involved in cell growth, proliferation, and survival, ultimately inhibiting tumor growth. [, , , ] Tucatinib exhibits minimal inhibition of EGFR, a related receptor tyrosine kinase, contributing to its improved safety profile compared to other dual HER2/EGFR inhibitors. [, , ] Additionally, Tucatinib has been shown to enhance the internalization and catabolism of the antibody-drug conjugate T-DM1, potentially contributing to its increased efficacy when used in combination. []

Physical and Chemical Properties Analysis

Limited information regarding the physical and chemical properties of Tucatinib is available in the abstracts. It is described as an orally available, small molecule TKI, implying favorable pharmacokinetic properties for oral administration. [, , , ] Tucatinib's ability to penetrate the blood-brain barrier suggests some degree of lipophilicity. [, , , , ]

Applications
  • HER2-positive Metastatic Breast Cancer: Tucatinib has shown promising results in treating HER2-positive metastatic breast cancer, particularly in combination with Trastuzumab and Capecitabine. [, , , , , , , , , , , , , , , ] This combination therapy has been approved by the FDA for patients with and without brain metastases who have received prior HER2-based therapies. [, , , , , , , , , , , , , , , ] Clinical trials have demonstrated significant improvements in progression-free survival and overall survival with this combination, including in patients with brain metastases. [, , , , , , , , , , , , , , , ]
  • Leptomeningeal Metastasis: Tucatinib, in combination with Trastuzumab and Capecitabine, has shown promising results in treating Leptomeningeal Metastasis (LM) in HER2-positive breast cancer. [, ] It is the first systemic regimen to demonstrate clinical benefit in a prospective study for HER2-positive LM. []
  • HER2-positive Colorectal Cancer: Tucatinib in combination with Trastuzumab has demonstrated clinically meaningful antitumor activity in patients with HER2-positive metastatic colorectal cancer who are refractory to chemotherapy. [] This combination has received FDA approval for this indication. []
  • Other HER2-positive Solid Tumors: Tucatinib is being investigated for its potential in treating other HER2-positive solid tumors, including gastric cancer and urothelial cancer. [, , , ] Clinical trials are ongoing to evaluate its safety and efficacy in these settings. [, , , ]
Future Directions
  • Combination Therapies: Further research is needed to explore the potential of Tucatinib in combination with other HER2-targeted agents, such as Trastuzumab Deruxtecan, as well as with immune checkpoint inhibitors. [, , , ] These combinations could potentially lead to enhanced antitumor activity and improve outcomes for patients with HER2-positive cancers.
  • Treatment Sequencing: Optimizing the sequencing of Tucatinib with other available therapies, such as Trastuzumab Deruxtecan, is crucial to maximize its benefit and improve disease management. [, ] Real-world data and clinical trials are needed to guide this sequencing strategy.
  • Biomarker Development: Identifying biomarkers that predict response to Tucatinib therapy could help personalize treatment and improve patient outcomes. [] Research is ongoing to investigate molecular characteristics associated with prolonged progression-free survival on Tucatinib. []
  • Expansion to Other Tumor Types: Tucatinib's potential in treating other HER2-positive solid tumors, including those with HER2 mutations, requires further investigation. [, , , ]

ONT-993

  • Compound Description: ONT-993 is the predominant metabolite of tucatinib. Similar to tucatinib, it was found to penetrate the central nervous system (CNS) and was detectable in the cerebrospinal fluid (CSF) of patients with leptomeningeal metastasis from HER2+ metastatic breast cancer (MBC) [].
  • Relevance: ONT-993 is a metabolite of tucatinib, suggesting a structural similarity to the parent compound. The presence of ONT-993 in the CSF, alongside tucatinib, indicates it might also contribute to the drug's effects, though its activity has not been fully elucidated [].
  • Compound Description: Trastuzumab is a monoclonal antibody that targets the HER2 receptor. It is FDA-approved for the treatment of HER2-positive breast cancer [, ].
  • Relevance: Trastuzumab and tucatinib are often used in combination for the treatment of HER2-positive breast cancer. They work synergistically to enhance the inhibition of HER2 signaling and tumor growth [, , , ].
  • Compound Description: Capecitabine is an orally administered chemotherapy drug that is converted to 5-fluorouracil (5-FU) in the body [, ]. It is often used in combination with tucatinib and trastuzumab for the treatment of HER2-positive MBC [, ].
  • Relevance: Capecitabine is part of the FDA-approved triplet regimen that includes tucatinib and trastuzumab for treating HER2-positive MBC. The combination demonstrates improved overall survival and progression-free survival in clinical trials [].

Trastuzumab Emtansine (T-DM1)

  • Compound Description: T-DM1 is an antibody-drug conjugate consisting of trastuzumab linked to the cytotoxic agent emtansine. It is a HER2-directed therapy approved for treating HER2+ metastatic breast cancer previously treated with trastuzumab and a taxane [, ].
  • Relevance: T-DM1 and tucatinib have been investigated as a potential combination therapy for HER2+ MBC []. Preclinical studies have shown that tucatinib enhances the antitumor activity of T-DM1, particularly in models refractory to T-DM1 alone [].
  • Compound Description: Lapatinib is a small-molecule tyrosine kinase inhibitor that targets both HER2 and EGFR [, , ]. While it has shown clinical benefit, it is often associated with increased toxicity compared to more selective HER2 inhibitors like tucatinib [].
  • Relevance: Lapatinib and tucatinib are both tyrosine kinase inhibitors that target HER2, but tucatinib exhibits higher selectivity for HER2 over EGFR. This selectivity translates into a more favorable safety profile for tucatinib, with reduced EGFR-related toxicities [, , ].
  • Compound Description: Neratinib is an irreversible pan-HER tyrosine kinase inhibitor, FDA-approved for treating HER2-positive breast cancer. It exhibits activity against HER2-mutant metastatic breast cancer, but its efficacy might be limited [].
  • Relevance: Neratinib, lapatinib, and tucatinib are all FDA-approved HER2-targeting TKIs, but they differ in binding characteristics and affinity for other HER family members [, ].
  • Compound Description: Pertuzumab is a monoclonal antibody that targets HER2. It is FDA-approved for use in combination with trastuzumab and chemotherapy for HER2-positive MBC [, , ].
  • Relevance: Pertuzumab, like trastuzumab, is often used in combination with tucatinib for HER2+ MBC treatment. While preclinical data indicates potential efficacy, clinical evaluation of this combination is ongoing [, ].
  • Compound Description: Palbociclib is a CDK4/6 inhibitor that has demonstrated efficacy in combination with endocrine therapy for the treatment of hormone receptor-positive (HR+) and HER2-negative breast cancer [].
  • Relevance: Preclinical studies suggest that the combination of tucatinib, palbociclib, and fulvestrant exhibits significant synergistic effects in HR+/HER2+ breast cancer cell lines. Clinical trials are underway to evaluate the efficacy and safety of this triple combination therapy in patients with metastatic HR+/HER2+ breast cancer [].
  • Compound Description: Fulvestrant is a selective estrogen receptor downregulator used in the treatment of HR+ breast cancer [].
  • Relevance: In HR+/HER2+ breast cancer cell lines, the triple combination therapy of tucatinib, palbociclib, and fulvestrant demonstrated significant synergy compared to dual combinations or single agents [].

Trastuzumab Deruxtecan (T-DXd)

  • Compound Description: T-DXd is an antibody-drug conjugate comprising a HER2-directed monoclonal antibody linked to a topoisomerase I inhibitor payload. It is approved for patients with HER2+ metastatic breast cancer who have received two or more prior anti-HER2-based regimens [].
  • Relevance: The HER2CLIMB-04 study is investigating the safety and efficacy of combining tucatinib with T-DXd in patients with HER2+ metastatic breast cancer following progression on two or more HER2-directed regimens [].

Gemfibrozil

  • Compound Description: Gemfibrozil is a strong inhibitor of CYP2C8, an enzyme involved in tucatinib metabolism [, ].
  • Relevance: Co-administration of gemfibrozil with tucatinib can increase tucatinib exposure. Studies have shown that a strong CYP2C8 inhibitor like gemfibrozil can increase tucatinib AUCinf and Cmax by 3.1-fold and 1.6-fold, respectively [, ].

Itraconazole

  • Compound Description: Itraconazole is a strong inhibitor of CYP3A, another enzyme involved in tucatinib metabolism [, ].
  • Relevance: Co-administration of itraconazole with tucatinib can increase tucatinib exposure, though to a lesser extent than gemfibrozil. Itraconazole increased tucatinib AUCinf and Cmax by 1.3-fold [, ].

Rifampin

  • Compound Description: Rifampin is a CYP3A/CYP2C8 inducer, meaning it can increase the activity of these enzymes [, ].
  • Relevance: Co-administration of rifampin can decrease tucatinib exposure by enhancing its metabolism. Rifampin decreased tucatinib AUCinf and Cmax by 48% and 37%, respectively [, ].

Quercetin

  • Compound Description: Quercetin is a naturally occurring compound that acts as a CYP2C8 inhibitor [].
  • Relevance: Studies in rats have shown that quercetin can significantly increase the exposure of orally administered tucatinib, likely due to its inhibitory effects on CYP2C8-mediated metabolism [].

[¹⁸F]-FLT (Fluorothymidine)

  • Compound Description: [¹⁸F]-FLT is a radiopharmaceutical used in positron emission tomography (PET) imaging to assess tumor proliferation [].
  • Relevance: In preclinical models of HER2+ breast cancer, [¹⁸F]-FLT PET imaging revealed that tucatinib treatment led to a decrease in intratumoral proliferation, indicating its effectiveness in inhibiting tumor growth [].

[¹⁸F]-FMISO (Fluoromisonidazole)

  • Compound Description: [¹⁸F]-FMISO is a radiopharmaceutical used in PET imaging to assess tumor hypoxia [].
  • Relevance: [¹⁸F]-FMISO PET imaging studies showed that tucatinib treatment significantly decreased hypoxia within the tumor microenvironment in preclinical models of HER2+ breast cancer [].

[⁸⁹Zr]-Pertuzumab

  • Compound Description: [⁸⁹Zr]-Pertuzumab is a radiolabeled version of the HER2-targeting monoclonal antibody pertuzumab, used in PET imaging to assess HER2 expression levels in tumors [].
  • Relevance: PET imaging with [⁸⁹Zr]-Pertuzumab was used to evaluate the effects of tucatinib on HER2 expression in preclinical models. The study demonstrated that tucatinib treatment can reduce HER2 expression in some HER2+ breast cancer models [].

Properties

CAS Number

937263-43-9

Product Name

Tucatinib

IUPAC Name

6-N-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-4-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazoline-4,6-diamine

Molecular Formula

C26H24N8O2

Molecular Weight

480.5 g/mol

InChI

InChI=1S/C26H24N8O2/c1-16-10-17(5-7-22(16)36-19-8-9-34-23(12-19)28-15-30-34)31-24-20-11-18(4-6-21(20)27-14-29-24)32-25-33-26(2,3)13-35-25/h4-12,14-15H,13H2,1-3H3,(H,32,33)(H,27,29,31)

InChI Key

SDEAXTCZPQIFQM-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NC2=NC=NC3=C2C=C(C=C3)NC4=NC(CO4)(C)C)OC5=CC6=NC=NN6C=C5

Solubility

Soluble in DMSO, not in water

Synonyms

ARRY380; ARRY 380; ARRY-380; ONT380; ONT 380; ONT-380. Irbinitinib; Tucatinib.

Canonical SMILES

CC1=C(C=CC(=C1)NC2=NC=NC3=C2C=C(C=C3)NC4=NC(CO4)(C)C)OC5=CC6=NC=NN6C=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.